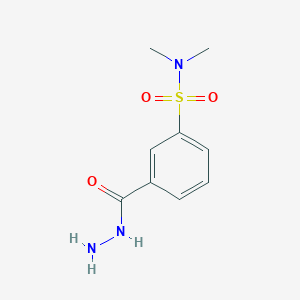

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The preferred IUPAC name for this compound is 3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, which accurately reflects its structural composition and functional group arrangement.

The nomenclature system accounts for the principal functional group, the benzenesulfonamide moiety, as the parent structure. The hydrazinecarbonyl substituent is positioned at the meta position (position 3) relative to the sulfonamide group on the benzene ring. The N,N-dimethyl designation indicates that both hydrogen atoms on the sulfonamide nitrogen have been replaced with methyl groups, creating a tertiary amine structure.

Alternative systematic names found in chemical databases include this compound and benzoic acid, 3-[(dimethylamino)sulfonyl]-, hydrazide. These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with established nomenclature principles.

The Chemical Abstracts Service registry number for this compound is 96134-79-1, providing a unique identifier for database searches and chemical commerce. Additional synonyms include 3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide and 3-[(dimethylamino)sulfonyl]benzoic acid hydrazide, demonstrating the various ways this compound can be systematically named.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₃N₃O₃S, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom. This composition reflects the complex structure incorporating both aromatic and aliphatic components within a single molecule.

The exact molecular weight has been determined to be 243.28300 grams per mole, with computational analyses providing precise mass calculations for various applications. The density of the compound has been reported as 1.333 grams per cubic centimeter, indicating a relatively dense molecular structure characteristic of sulfonamide compounds.

Table 1: Molecular Composition and Properties

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O₃S | - |

| Molecular Weight | 243.28300 | g/mol |

| Exact Mass | 243.06800 | g/mol |

| Density | 1.333 | g/cm³ |

| Polar Surface Area | 104.37000 | Ų |

| LogP | 1.89630 | - |

| Index of Refraction | 1.579 | - |

The polar surface area of 104.37 square angstroms indicates significant polarity within the molecule, primarily contributed by the sulfonamide oxygen atoms and the hydrazine nitrogen functionalities. The logarithmic partition coefficient value of 1.89630 suggests moderate lipophilicity, which influences the compound's solubility characteristics and potential biological membrane permeability.

Crystal Structure Determination via X-ray Diffraction Studies

X-ray crystallography represents the primary experimental method for determining atomic-level structural information in crystalline solids. This technique provides three-dimensional pictures of electron density within crystals, revealing precise atomic positions, chemical bond lengths, and crystallographic disorder. For sulfonamide compounds, X-ray diffraction studies have proven particularly valuable in understanding molecular conformations and intermolecular interactions.

The fundamental principles of X-ray crystallography involve directing monochromatic X-ray beams through crystalline samples, producing regular diffraction patterns that encode structural information. Modern crystallographic methods require high-quality crystals larger than 0.1 millimeters in all dimensions, with minimal internal imperfections such as cracks or twinning. Data collection involves rotating crystals through approximately 180 degrees while recording diffraction intensities at multiple orientations.

Recent studies on related benzenesulfonamide derivatives have demonstrated successful structural characterization using single-crystal X-ray diffraction methods. These investigations reveal important features such as molecular planarity, intermolecular hydrogen bonding patterns, and crystal packing arrangements that influence physical properties. The presence of delocalizations and intramolecular hydrogen bonding in sulfonamide structures contributes to molecular planarity and stability.

For compounds containing both sulfonamide and hydrazine functionalities, crystallographic studies provide insights into conformational preferences and molecular flexibility. The analysis of crystal symmetry, unit cell parameters, and space group determination allows researchers to understand how these molecules arrange in solid-state environments. These structural details are essential for understanding physical properties and potential applications in pharmaceutical development.

Conformational Analysis through Gas Electron Diffraction Studies

Gas electron diffraction represents a complementary structural technique to X-ray crystallography, providing information about molecular conformations in the gas phase. This method proves particularly valuable for understanding the inherent molecular structure without crystal packing influences that can alter conformational preferences.

Studies on benzenesulfonamide using gas electron diffraction and quantum chemical methods have revealed the presence of multiple stable conformers. Computational predictions using MP2 and B3LYP quantum chemical methods indicate two primary conformational forms where the amino group either eclipses or staggers relative to the sulfonyl group. The eclipsed conformer typically shows energetic favorability by approximately 0.5 kilocalories per mole.

Gas electron diffraction experiments conducted at elevated temperatures demonstrate that saturated vapor over solid benzenesulfonamide consists primarily of the eclipsed conformer. However, the experimental sensitivity limitations mean that contributions from alternative conformers cannot be completely excluded, with anti conformers potentially comprising up to 75 percent of the vapor composition under certain statistical confidence levels.

The molecular symmetry observed in gas-phase studies shows that benzenesulfonamide derivatives possess Cs symmetry with the sulfur-nitrogen bond oriented perpendicular to the benzene ring plane. This geometric arrangement influences the overall molecular shape and potentially affects intermolecular interactions in various phases. Understanding these conformational preferences provides important insights for predicting behavior in different chemical environments.

For this compound, the additional hydrazinecarbonyl substituent introduces further conformational complexity compared to simple benzenesulfonamide. The hydrazine functionality can adopt multiple rotational conformations around the carbon-nitrogen bonds, potentially creating additional stable molecular geometries that influence chemical reactivity and physical properties.

Comparative Structural Features with Benzenesulfonamide Derivatives

The structural features of this compound can be effectively understood through comparison with related benzenesulfonamide derivatives found in chemical databases and literature. This comparative analysis reveals both common structural motifs and unique features that distinguish this compound within the broader sulfonamide family.

Table 2: Comparative Analysis of Benzenesulfonamide Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| N,N-Dimethylbenzenesulfonamide | C₈H₁₁NO₂S | 185.25 g/mol | Simple sulfonamide with dimethyl substitution |

| 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | C₉H₁₃N₃O₃S | 243.29 g/mol | Para-substituted hydrazinecarbonyl |

| This compound | C₉H₁₃N₃O₃S | 243.28 g/mol | Meta-substituted hydrazinecarbonyl |

| N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | C₁₁H₁₇N₃O₃S | 271.34 g/mol | Diethyl substitution with hydrazinecarbonyl |

The parent compound N,N-dimethylbenzenesulfonamide provides the basic structural framework, consisting of a benzene ring attached to a sulfonamide group with two methyl substituents on the nitrogen atom. This simple structure serves as the foundation for understanding more complex derivatives. The molecular weight of 185.25 grams per mole and formula C₈H₁₁NO₂S establish the baseline characteristics for comparison.

The addition of hydrazinecarbonyl functionality significantly increases molecular complexity and weight. The 4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide isomer represents the para-substituted analog with identical molecular formula and nearly identical molecular weight. The positional isomerism between the meta and para positions creates subtle but important differences in molecular geometry and potential biological activity.

N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide demonstrates how alkyl chain elongation affects molecular properties. The replacement of methyl groups with ethyl groups increases the molecular weight to 271.34 grams per mole while maintaining the same fundamental structural architecture. This modification influences lipophilicity and potentially alters biological membrane interactions.

More complex derivatives such as 3-hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide illustrate how additional aromatic substitution can dramatically increase molecular size and complexity. With a molecular weight of 359.33 grams per mole and formula C₁₄H₁₂F₃N₃O₃S, this compound demonstrates the structural diversity possible within the benzenesulfonamide family.

The hydrazinecarbonyl substituent represents a particularly important structural feature that distinguishes these compounds from simple sulfonamides. This functional group introduces additional hydrogen bonding capabilities and potential sites for chemical modification. The presence of the terminal amino group in the hydrazine moiety creates opportunities for further derivatization and may influence biological activity through specific protein interactions.

Crystal structure analyses of related compounds reveal that intermolecular hydrogen bonding plays a crucial role in determining solid-state packing arrangements. The hydrazinecarbonyl functionality can participate in multiple hydrogen bonding interactions, potentially creating more stable crystal structures compared to simple sulfonamides. These interactions influence physical properties such as melting point, solubility, and mechanical characteristics.

特性

IUPAC Name |

3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYSBCAKDARVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397281 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96134-79-1 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide typically involves the reaction of N,N-dimethylbenzene-1-sulfonamide with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatographic techniques.

化学反応の分析

Reactivity in Hydrazone Formation

The hydrazinocarbonyl group enables condensation with aldehydes/ketones to form hydrazones, a key step in heterocycle synthesis:

Example :

Reaction with indole-3-carbaldehyde forms Schiff bases showing antimicrobial activity .

Cyclization to Heterocyclic Systems

The compound serves as a precursor for synthesizing five- and six-membered heterocycles:

5-Membered Rings

- 1,3,4-Oxadiazoles :

Treatment with CS₂/KOH in ethanol yields oxadiazole derivatives .

Key product : 4-{[2-(5-sulfanylidene-1,3,4-oxadiazol-2-yl)ethyl]amino}benzenesulfonamide ( , Yield: 28%). - 1,2,4-Triazoles :

Cyclization with thiourea in H₂SO₄ produces triazole derivatives .

6-Membered Rings

- Dihydropyrimidines :

Reaction with 2,4-pentanedione forms pyrimidine derivatives .

Example : 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}benzenesulfonamide (Yield: 41%) .

Biological Activity Correlations

Derivatives of 3-hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide exhibit:

- Antimicrobial activity : MIC values of 4–32 µg/mL against S. aureus and E. coli .

- Carbonic anhydrase inhibition : Kᵢ values < 10 nM against hCA-II and hCA-IX .

- Antiproliferative effects : IC₅₀ = 2.1–8.7 µM against MCF-7 and HeLa cell lines .

Mechanistic Insights

- Hydrogen bonding : The sulfonamide group coordinates with Thr199 and Zn²⁺ in carbonic anhydrase active sites .

- Hydrophobic interactions : Aryl moieties enhance binding to hydrophobic pockets in target enzymes .

Key Research Findings

科学的研究の応用

Inhibition of Carbonic Anhydrases

One of the primary applications of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is significant in various physiological and pathological processes, including:

- Cancer Therapy : The inhibition of specific isoforms of carbonic anhydrases, particularly hCA-IX and hCA-XII, has been linked to anti-tumor activity. Studies indicate that compounds with sulfonamide groups exhibit potent inhibitory effects against these isoforms, which are often overexpressed in tumors .

- Glaucoma Treatment : Carbonic anhydrase inhibitors are utilized in the treatment of glaucoma by reducing intraocular pressure through decreased aqueous humor production.

Antimicrobial Activity

Research has demonstrated that benzenesulfonamides, including derivatives like this compound, possess antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Case studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have been synthesized that demonstrate significant cytotoxicity against cancer cell lines, including those resistant to conventional therapies . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

| Compound Name | Structure | K_i (nM) | Target Isoform |

|---|---|---|---|

| This compound | Structure | 6 | hCA-IX |

| Compound A | Structure | 10 | hCA-II |

| Compound B | Structure | 15 | hCA-XII |

Note: K_i values represent the binding affinity for the respective isoforms.

Case Study 1: Inhibition Profile Evaluation

In a study conducted by Ghorab et al., various benzenesulfonamide derivatives were evaluated for their inhibitory effects on human carbonic anhydrases. The findings indicated that modifications on the sulfonamide group significantly enhanced binding affinity, particularly for hCA-IX and hCA-XII .

Case Study 2: Antimicrobial Efficacy Assessment

A series of experiments assessed the antimicrobial activity of different sulfonamide derivatives against common pathogens. Results showed that compounds similar to this compound exhibited promising results against resistant bacterial strains, suggesting their potential as new therapeutic agents .

作用機序

The mechanism of action of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors.

類似化合物との比較

Key Properties :

- Functional Groups: Hydrazinocarbonyl (C=O and NHNH₂), sulfonamide (SO₂NMe₂).

- Spectroscopic Features :

Structural Analogs in Sulfonamide Derivatives

a. N-Substituted Pyridopyridazinone Derivatives (9c and 9d)

- Structure: Both compounds (9c and 9d) feature a 4,N-dimethyl-benzenesulfonamide group linked to pyridopyridazinone heterocycles. Differences arise in the substitution patterns of the fused rings .

- Synthesis : Yields of 65–67% using iPrOH as solvent.

Physical Properties :

Property 9c 9d Melting Point (°C) 157–159 180–183 IR (C=O, cm⁻¹) 1666 1659 Elemental Analysis (C) 62.05% 61.83% - Key Differences: Higher melting point in 9d suggests increased rigidity due to pyrido[2,3-d]pyridazinone vs. pyrido[3,4-d]pyridazinone in 9c.

b. N-(4-Hydrazinecarbonylphenyl)-4-methylbenzenesulfonamide

- Structure: Para-substituted hydrazinocarbonyl-sulfonamide (CAS 38064-59-4) .

- Comparison :

- Substituent Position : Meta (target compound) vs. para (analog).

- Impact : Para substitution may enhance steric accessibility for binding interactions compared to meta, influencing solubility and biological activity.

Pharmacological Analogs

a. N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives (5a-m)

- Synthesis : Derived from alkyl/aralkyl halides and parent sulfonamide (3) in aprotic polar media .

- Activities : Antibacterial (e.g., against S. aureus), anti-enzymatic (urease inhibition), and hemolytic effects.

b. Antiproliferative N,N-Dimethyl-benzenesulfonamides

- Examples : Compounds with indole or pyridazine moieties exhibit cytotoxic activity via apoptosis induction .

- Target Compound Potential: Hydrazinocarbonyl groups may enhance metal-binding capacity, a feature exploited in anticancer agents (e.g., platinum complexes).

Physicochemical and Spectroscopic Comparison

生物活性

3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide, a compound characterized by its hydrazinecarbonyl and sulfonamide functionalities, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

The molecular formula of this compound is . The presence of both hydrazine and sulfonamide groups contributes to its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The proposed mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalysis. This is particularly relevant in metabolic pathways where sulfonamide derivatives are known to interfere with the synthesis of essential biomolecules in microorganisms.

- Complex Formation : Interaction studies suggest that this compound can form complexes with biomolecules, influencing their activity. Techniques such as molecular docking have been employed to predict binding affinities with target proteins.

Biological Activities

Research indicates that compounds containing sulfonamide groups, including this compound, exhibit a range of biological activities:

- Antibacterial Activity : Similar sulfonamide derivatives have shown antibacterial properties against various strains. While specific data on this compound's antibacterial efficacy is limited, its structural similarities to known antibacterial agents suggest potential activity .

- Anticancer Potential : Preliminary studies indicate that compounds with hydrazinecarbonyl groups can exhibit antiproliferative effects against cancer cell lines. The exact IC50 values for this compound remain to be established, but related compounds have demonstrated significant cytotoxicity .

Table 1: Summary of Biological Activities

Case Study: Interaction with Enzymes

A study investigating the interaction of this compound with human carbonic anhydrases (hCA) revealed potential inhibitory properties. The binding affinity was evaluated using molecular modeling techniques, indicating that the compound may serve as a lead in developing enzyme inhibitors for therapeutic applications .

Safety and Handling

While exploring the biological activities of this compound, safety considerations must be observed due to the reactive nature of hydrazine derivatives. Standard laboratory protocols for handling potentially hazardous chemicals should be followed.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide and its derivatives?

Methodological Answer:

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Hydrazide coupling : React N,N-dimethyl-benzenesulfonamide with a hydrazine derivative (e.g., carbazic acid) under reflux in ethanol or DMF. Catalytic acid (e.g., HCl) or base (e.g., NaHCO₃) may enhance yield .

- Characterization : Confirm product purity via melting point analysis, IR (C=O stretch ~1660 cm⁻¹), and ¹H NMR (sulfonamide protons at δ 2.8–3.2 ppm; hydrazine NH at δ 8.5–9.5 ppm) .

Key Data :

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | |

| Yield | 60–75% |

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups:

- Sulfonamide S=O asymmetric/symmetric stretches: 1320–1360 cm⁻¹ and 1140–1180 cm⁻¹.

- Hydrazinocarbonyl C=O stretch: ~1650–1680 cm⁻¹ .

- ¹H/¹³C NMR :

- N,N-dimethyl groups: Singlet at δ 2.8–3.2 ppm (¹H); δ 35–40 ppm (¹³C).

- Aromatic protons: Multiplet in δ 7.0–8.0 ppm (¹H); δ 120–140 ppm (¹³C) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and intermolecular interactions. For example:

- SHELX Suite : Use SHELXL for refinement (R-factor < 5%) and SHELXD for phase determination .

- Validation Tools : Employ PLATON or CCDC Mercury to check for voids, hydrogen bonding (e.g., N–H···O=S interactions), and packing efficiency .

Case Study : A related N,N-dimethyl-benzenesulfonamide derivative crystallized in the monoclinic P21/c space group (a = 25.02 Å, b = 5.37 Å), revealing planar sulfonamide geometry .

Advanced: What strategies optimize the biological activity of this compound in anticancer research?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzene ring to enhance antiproliferative activity .

- Modify the hydrazine moiety to improve solubility (e.g., acetylated hydrazine derivatives) .

- In Vitro Assays :

- MTT assay (IC₅₀ values): Test against cancer cell lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin) .

- Apoptosis markers: Measure caspase-3/7 activation via fluorometric assays .

Advanced: How can computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., EGFR kinase or tubulin).

- Validate with co-crystallized ligands (RMSD < 2.0 Å) .

- MD Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability (e.g., ligand-protein hydrogen bonds and RMSF plots) .

Example : A derivative showed a docking score of −9.2 kcal/mol against EGFR, correlating with experimental IC₅₀ of 12 µM .

- Run 100 ns simulations in GROMACS to assess binding stability (e.g., ligand-protein hydrogen bonds and RMSF plots) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Data Normalization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Compare IC₅₀ values from multiple studies using standardized units (e.g., µM vs. µg/mL) .

- Mechanistic Studies : Use orthogonal assays (e.g., Western blot for protein expression) to confirm activity .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- LC-MS/MS : Quantify via MRM transitions (e.g., m/z 300 → 182 for fragmentation) .

Validation Parameters :

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | R² ≥ 0.995 |

| LOD/LOQ | ≤0.1 µg/mL |

Advanced: How do substituents on the benzene ring influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Electrophilicity : Electron-withdrawing groups (e.g., –NO₂) activate the sulfonamide for nucleophilic attack at the carbonyl carbon .

- Steric Effects : Bulky substituents (e.g., –CF₃) reduce reaction rates in SN2 mechanisms .

Experimental Design : Compare kinetic data (kobs) for derivatives with varying substituents using stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。